[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217842-07-3
VCID: VC2981527
InChI: InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1
SMILES: CC1(CNCC1CO)C2=CC=CC=C2.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride

CAS No.: 1217842-07-3

Cat. No.: VC2981527

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride - 1217842-07-3

CAS No. 1217842-07-3
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1
Standard InChI Key WPSZEJKUHXRYDW-FXMYHANSSA-N
Isomeric SMILES C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl
SMILES CC1(CNCC1CO)C2=CC=CC=C2.Cl
Canonical SMILES CC1(CNCC1CO)C2=CC=CC=C2.Cl

Chemical Properties and Structure

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride is characterized by a distinct stereochemical configuration at the 3 and 4 positions of the pyrrolidine ring, which significantly influences its chemical reactivity and biological activity. The compound is a hydrochloride salt of the parent molecule, which enhances its stability and solubility in various solvents.

Physical and Chemical Properties

The key physical and chemical properties of [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride are summarized in Table 1.

PropertyValue
CAS Number1217842-07-3
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents and water
Melting PointNot specifically reported in literature
Optical RotationSpecific to (3S,4R) stereochemistry
PubChem CID46737001

The compound features a phenyl group and a methyl group attached to the 4-position of the pyrrolidine ring, with a hydroxymethyl group at the 3-position. This specific arrangement contributes to its three-dimensional structure and influences its interactions with biological targets.

Stereochemistry

The compound name indicates specific stereochemistry with (3S,4R) configuration, denoting the spatial arrangement of substituents at the 3 and 4 positions of the pyrrolidine ring. This stereochemical definition is critical for its biological activity and chemical properties, as different stereoisomers often exhibit varying activities in biological systems.

Structural Characterization

Spectroscopic Analysis

Structural characterization of [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses are essential for confirming the structure and stereochemistry of the compound.

  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: Identifies functional groups present in the molecule.

  • X-ray Crystallography: Provides definitive evidence of the three-dimensional structure and stereochemistry when single crystals are available.

Research Applications

Use in Medicinal Chemistry

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride serves as a valuable building block in medicinal chemistry research. Its applications include:

  • Structure-activity relationship (SAR) studies

  • Lead compound development

  • Pharmacophore exploration

  • Development of biologically active molecules

Applications in Proteomics

The compound has been noted for its applications in proteomics research, likely due to its potential interactions with protein targets. Possible applications in this field include:

  • Protein-ligand interaction studies

  • Affinity chromatography

  • Target identification

  • Development of chemical probes

Organic Synthesis

As a chiral building block, [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride may be utilized in organic synthesis to:

  • Introduce defined stereochemistry into complex molecules

  • Serve as an intermediate in multi-step syntheses

  • Function as a scaffold for further modifications

  • Develop novel synthetic methodologies

Identification MethodInformation Provided
CAS Number1217842-07-3
PubChem CID46737001
Molecular FormulaC12H18ClNO
IUPAC Name[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride
Spectroscopic DataNMR, MS, IR profiles
Chromatographic DataHPLC, TLC retention times

Comparison with Related Compounds

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride shares structural similarities with other pyrrolidine derivatives that have been studied more extensively. Table 2 compares this compound with some related structures.

CompoundCAS NumberMolecular WeightKey Structural Difference
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride1217842-07-3227.73 g/molReference compound
[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride1217780-42-1248.15 g/molChloro substituent on phenyl ring
(4-Phenylpyrrolidin-3-yl)methanol55438-50-1177.24 g/molLacks methyl group at 4-position; not a hydrochloride salt
Paroxol [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol105812-81-5223.29 g/molPiperidine ring instead of pyrrolidine; fluoro substituent on phenyl ring

These structural variations can significantly affect the biological activities and chemical properties of these compounds, highlighting the importance of specific structural features in determining function.

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